FeudomycinB
Description
Contextualization within Natural Products Chemistry and Polyketides
Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, known as secondary metabolites, often possess intricate molecular architectures and potent biological activities. A significant portion of clinically used drugs are derived from natural sources, particularly from microorganisms. nih.govnih.gov
The bacterial genus Streptomyces is renowned as a prolific producer of such bioactive compounds, responsible for over two-thirds of the clinically useful antibiotics of natural origin. nih.govwikipedia.org These Gram-positive, soil-dwelling bacteria have a complex secondary metabolism, enabling them to synthesize a vast array of chemical structures. nih.govwikipedia.org
Among the diverse classes of natural products, polyketides represent a major family characterized by their biosynthetic origin. They are assembled by large enzyme complexes called polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units. smolecule.commdpi.com Based on their enzymatic architecture and the resulting chemical structures, PKSs are broadly categorized, with Type II PKSs being responsible for the production of aromatic polyketides. mdpi.com Feudomycin B is a classic example of a compound biosynthesized by a Type II PKS pathway. smolecule.com This pathway leads to the formation of a characteristic linear tetracyclic ring system, classifying Feudomycin B as an anthracycline, a group of polyketides known for their significant biological activities. mdpi.com
Taxonomic Origin and Classification of Feudomycin B
The source of Feudomycin B is the bacterium Streptomyces coeruleorubidus. wikipedia.org This species belongs to the genus Streptomyces and the family Streptomycetaceae, which are part of the phylum Actinomycetota (formerly Actinobacteria). wikipedia.orgwikipedia.org Members of the Streptomyces genus are filamentous, spore-forming bacteria predominantly found in soil and decaying vegetation, noted for producing a distinct "earthy" odor due to the metabolite geosmin. wikipedia.org
The discovery of the feudomycin series of compounds, including Feudomycin B, was specifically linked to a mutant strain designated Streptomyces coeruleorubidus ME130-A4. wikipedia.org The parent organism was originally isolated from soil.
Taxonomic Classification of the Producing Organism
| Kingdom | Phylum | Class | Order | Family | Genus | Species |
|---|
Academic Significance and Research Trajectory of Feudomycin B
The academic interest in Feudomycin B stems from its discovery as a novel anthracycline antibiotic. The initial research, published in 1981, detailed the isolation and characterization of feudomycins A, B, and C from the culture broth of the mutant S. coeruleorubidus ME130-A4. wikipedia.org
The significance of Feudomycin B in research is multifaceted. Its structure is closely related to other important anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922), which are used in cancer therapy. smolecule.com A distinguishing feature of Feudomycin B is the presence of an acetonyl side chain at the C-9 position of its anthracyclinone core, a modification that contributes to its unique properties. smolecule.com
The research trajectory for Feudomycin B has largely focused on understanding its biosynthesis. Scientific investigations have revealed that its core structure is assembled by a Type II polyketide synthase. smolecule.com This initial polyketide chain undergoes a complex series of post-PKS modifications, including specific hydroxylation reactions and a crucial glycosylation step where the amino sugar daunosamine (B1196630) is attached to the C-7 position of the core structure. smolecule.com This detailed biosynthetic work not only illuminates how Feudomycin B is constructed in nature but also provides a foundation for potential bioengineering efforts to create novel analogues. Preliminary research has indicated that Feudomycin B possesses antibacterial properties and may exhibit cytotoxic effects against certain cancer cell lines, making it a subject of ongoing interest for potential therapeutic applications. smolecule.com
Chemical Properties of Feudomycin B
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₁NO₁₀ nih.govclearsynth.com |
| Molecular Weight | 541.55 g/mol nih.govclearsynth.com |
| CAS Number | 79438-97-4 clearsynth.compharmaffiliates.com |
| Chemical Class | Polyketide, Anthracycline smolecule.commdpi.com |
De Novo Biosynthesis of Feudomycin B
The biosynthesis of Feudomycin B commences with the assembly of its polyketide backbone, a process orchestrated by a Type II polyketide synthase (PKS) system. This is followed by a series of enzymatic modifications that tailor the nascent polyketide chain into the mature Feudomycin B molecule.
Polyketide Synthase (PKS) Systems and Assembly Mechanisms
The core of Feudomycin B is constructed by a Type II PKS, an enzymatic complex that functions in an iterative manner. This system is composed of a set of discrete, monofunctional enzymes that work in concert to build the polyketide chain. The minimal PKS required for the synthesis of the anthracycline core consists of three key components: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The KS and CLF form a heterodimer (often referred to as KSα and KSβ, respectively) that, together with the ACP, constitutes the catalytic machinery for the iterative condensation of acyl-CoA precursors.
Precursor Utilization and Carbon Skeleton Elaboration
The assembly of the Feudomycin B polyketide chain begins with a propionyl-CoA starter unit, a distinguishing feature compared to many other polyketides that utilize an acetyl-CoA starter. This initial three-carbon unit is then sequentially extended by the addition of nine malonyl-CoA extender units. Each condensation reaction adds a two-carbon unit to the growing polyketide chain, ultimately forming a 21-carbon decaketide intermediate. This process of carbon skeleton elaboration is a highly controlled sequence of events, ensuring the correct chain length and initial chemical structure.
Enzymatic Transformations and Maturation Steps
Following the assembly of the linear polyketide chain by the PKS, a series of enzymatic transformations are required to achieve the final, biologically active structure of Feudomycin B. These maturation steps include stereospecific reductions, cyclizations, aromatizations, and glycosylation.
A key early modification is the stereoselective reduction of the C-9 carbonyl group, a reaction catalyzed by a ketoreductase enzyme. This step is crucial for establishing the correct stereochemistry of the hydroxyl group at this position, a feature characteristic of feudomycin compounds. Subsequently, an aromatase enzyme facilitates the cyclization and dehydration reactions that lead to the formation of the characteristic aromatic ring system of the anthracycline core.
The final stages of biosynthesis involve the attachment of a deoxyamino sugar, L-daunosamine, to the aglycone core. This glycosylation event is critical for the biological activity of Feudomycin B. The biosynthesis of the sugar moiety itself is a multi-step enzymatic pathway starting from glucose-1-phosphate.
Genetic Determinants of Feudomycin B Biosynthesis
The production of Feudomycin B is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The characterization of this BGC provides insights into the enzymes involved and the regulation of the biosynthetic pathway.
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthetic gene cluster for Feudomycin B is located on the chromosome of the producing organism, Streptomyces coeruleorubidus. While the complete and annotated sequence of the Feudomycin B BGC is not extensively detailed in publicly available literature, its composition is inferred to be highly homologous to the well-characterized daunorubicin (dps) gene cluster from Streptomyces peucetius.
Table 1: Inferred Genes in the Feudomycin B Biosynthetic Gene Cluster and Their Putative Functions (Based on Homology to the Daunorubicin Cluster)
| Gene (Homolog) | Putative Function | Role in Biosynthesis |
| dpsA | Ketosynthase (KSα) | Core PKS component, catalyzes chain elongation. |
| dpsB | Chain Length Factor (CLF/KSβ) | Core PKS component, determines polyketide chain length. |
| dpsG | Acyl Carrier Protein (ACP) | Core PKS component, carries the growing polyketide chain. |
| dpsC | Propionyl-CoA Starter Unit Fidelity Factor | Ensures the selection of propionyl-CoA as the starter unit. |
| dpsD | Acyltransferase-like Protein | Works in conjunction with DpsC for starter unit selection. |
| dpsE | Ketoreductase | Catalyzes the stereoselective reduction of the C-9 carbonyl. |
| dpsF | Aromatase | Facilitates the cyclization and aromatization of the polyketide backbone. |
| dpsS / dnrQ | Glycosyltransferase | Attaches the daunosamine sugar moiety to the aglycone. |
| Sugar Biosynthesis Genes | Various enzymes | Synthesize the precursor for the L-daunosamine sugar moiety. |
| Regulatory Genes | Transcriptional Regulators | Control the expression of the biosynthetic genes. |
Functional Analysis of Genes Involved in Pathway Specificity and Regulation
The specificity of the Feudomycin B biosynthetic pathway is maintained by the precise functions of its constituent enzymes, which are in turn governed by regulatory genes within the BGC. A notable aspect of Feudomycin B biosynthesis is the selective use of a propionyl-CoA starter unit. This specificity is controlled by the products of the dpsC and dpsD genes. The dpsC gene product acts as a fidelity factor, ensuring the preferential incorporation of propionyl-CoA over the more common acetyl-CoA. The dpsD gene encodes an acyltransferase-like protein that collaborates with DpsC in this selection process.
Table 2: Key Enzymatic Steps and Corresponding Genes in Feudomycin B Biosynthesis
| Biosynthetic Step | Enzyme Class | Corresponding Gene (Homolog) |
| Polyketide Chain Initiation | PKS Starter Unit Selection | dpsC, dpsD |
| Polyketide Chain Elongation | Polyketide Synthase | dpsA, dpsB, dpsG |
| C-9 Carbonyl Reduction | Ketoreductase | dpsE |
| Aromatization/Cyclization | Aromatase/Cyclase | dpsF |
| Glycosylation | Glycosyltransferase | dpsS / dnrQ |
Role of Starter Unit Fidelity Factors in Anthracycline Biosynthesis
A crucial determinant of the final structure of an anthracycline is the selection of the starter unit for polyketide chain synthesis. In the case of Feudomycin B, the biosynthesis is initiated with a propionyl-CoA starter unit, a process governed by specific starter unit fidelity factors. These factors ensure the preferential incorporation of propionyl-CoA over the more common acetyl-CoA, thereby dictating the characteristic chemical scaffold of Feudomycin B and related anthracyclines.
The fidelity of starter unit selection is primarily controlled by the products of the dpsC and dpsD genes. The DpsC protein, a homolog of ketosynthase III (KSIII), plays a critical role in ensuring the selection of propionyl-CoA. However, DpsC lacks the active site cysteine residue essential for the decarboxylative condensation activity typical of KSIII enzymes. Instead, it functions as a "fidelity factor" that guides the polyketide synthase (PKS) to initiate with propionyl-CoA. Studies on the closely related daunorubicin biosynthesis have shown that deletion of dpsC leads to the promiscuous use of both acetyl-CoA and propionyl-CoA as starter units, resulting in a mixture of anthracycline analogs. nih.gov This indicates that while other components of the PKS complex possess the inherent ability to recognize propionyl-CoA, DpsC is essential for maintaining high fidelity. nih.gov
The DpsD protein is an acyltransferase-like enzyme that is also implicated in starter unit selection. While its precise mechanistic role is less clear than that of DpsC, it is believed to work in concert with DpsC to ensure the efficient delivery of the correct starter unit to the PKS machinery. The presence of both dpsC and dpsD in the biosynthetic gene cluster underscores the stringent control exerted over the initial step of Feudomycin B biosynthesis, which is fundamental to its structural identity.
Microbial Biotransformations and Semisynthetic Derivatization of Feudomycin B Analogs
The structural complexity of Feudomycin B presents challenges for traditional chemical synthesis. Microbial biotransformations and semisynthetic approaches offer powerful alternatives for generating novel analogs with potentially improved therapeutic properties. These methods leverage the catalytic prowess of enzymes and whole microorganisms to perform specific chemical modifications on the Feudomycin B scaffold or its precursors.
Enzymatic Conversions of Precursors and Related Anthracycline Metabolites
Enzymatic conversions are a cornerstone of creating structural diversity in anthracyclines. Glycosyltransferases, for instance, are pivotal in attaching sugar moieties to the aglycone core, a step that is often critical for biological activity. The substrate flexibility of these enzymes can be exploited to introduce non-native sugars, leading to novel glycosylated derivatives. While specific enzymatic conversions of Feudomycin B precursors are not extensively documented in publicly available research, studies on related anthracyclines provide a proof of concept. For example, the bioconversion of Feudomycin A, a related compound, to adriamycin has been demonstrated, highlighting the potential for enzymatic modifications at later stages of the biosynthetic pathway. nih.gov
Microorganism-Mediated Hydroxylations, Methylations, and Reductions
Whole-cell biotransformations using various microorganisms are a valuable tool for modifying complex molecules like Feudomycin B. Microbes possess a diverse array of enzymes, such as hydroxylases, methyltransferases, and reductases, that can catalyze regioselective and stereoselective reactions that are difficult to achieve through chemical means.
Although specific examples of microorganism-mediated modifications of Feudomycin B are not well-documented, the broader field of natural product biotransformation offers insights into the possibilities. For instance, microbial hydroxylation can introduce hydroxyl groups at specific positions on the anthracycline ring system, potentially altering the molecule's solubility and interaction with its biological targets. Similarly, methylation and reduction reactions can further diversify the chemical space of Feudomycin B analogs. The selection of microbial strains with specific enzymatic capabilities is key to achieving desired chemical transformations.
Synthetic Biology and Metabolic Engineering for Feudomycin B Production
The native production of Feudomycin B in its natural host, Streptomyces coeruleorubidus, may not be optimal for large-scale production. Synthetic biology and metabolic engineering offer powerful strategies to enhance the yield of Feudomycin B and to generate novel derivatives through the rational manipulation of its biosynthetic pathway.
Heterologous Expression Systems for Biosynthesis
Heterologous expression, the transfer of the Feudomycin B biosynthetic gene cluster into a more amenable host organism, is a promising strategy for improving production. Host strains such as Streptomyces coelicolor or Streptomyces lividans are often used due to their well-characterized genetics and faster growth rates compared to many wild-type producers. Successful heterologous expression requires the cloning of the entire biosynthetic gene cluster, which can be challenging due to its size, and ensuring its proper expression and regulation in the new host. While the heterologous expression of the Feudomycin B gene cluster has not been specifically reported in detail, the successful expression of other anthracycline gene clusters provides a blueprint for this approach. mdpi.com
Pathway Engineering for Enhanced Yields and Diversification
Metabolic engineering of the Feudomycin B biosynthetic pathway can be employed to increase production titers and to create novel analogs. Several strategies can be implemented:
Precursor Supply Enhancement: Increasing the intracellular pool of the starter unit (propionyl-CoA) and extender units (malonyl-CoA) can significantly boost the production of the polyketide backbone. This can be achieved by overexpressing genes involved in the synthesis of these precursors.
Regulatory Gene Manipulation: The expression of biosynthetic gene clusters is often tightly regulated. Overexpression of positive regulators or deletion of negative regulators within the Feudomycin B gene cluster can lead to a significant increase in its production.
Combinatorial Biosynthesis: By introducing genes from other anthracycline biosynthetic pathways into a Feudomycin B-producing strain, it is possible to create hybrid pathways that generate novel "unnatural" natural products. For example, introducing different tailoring enzymes, such as glycosyltransferases or oxygenases, could lead to the production of new Feudomycin B derivatives with altered sugar moieties or hydroxylation patterns. nih.gov
These synthetic biology and metabolic engineering approaches hold immense potential for the sustainable and efficient production of Feudomycin B and for the generation of a diverse library of analogs for drug discovery efforts.
Feudomycin B: A Deep Dive into its Molecular Genesis
Feudomycin B, a member of the anthracycline family of natural products, represents a fascinating case study in the biosynthesis of complex bioactive molecules. This article delves into the intricate enzymatic machinery responsible for its construction, exploring both the natural biosynthetic pathways and the potential for its production through cell-free synthetic biochemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H31NO10 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3/t12?,15?,17-,18?,23?,28-/m0/s1 |
InChI Key |
GKOUBQUQZFFVPW-ZVBDMJHNSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Feudomycinb
Cellular and Subcellular Interactions of Feudomycin B
The biological activities of Feudomycin B are rooted in its ability to interact with and disrupt fundamental cellular components and processes. These interactions occur at multiple levels within the cell, from the outer membrane to the nuclear machinery.
One of the recognized mechanisms of action for Feudomycin B, particularly in its antibacterial capacity, is the disruption of cellular membrane integrity and the delicate balance of ion homeostasis. nih.gov Studies have indicated that Feudomycin B can act as an ionophore, a molecule that can transport ions across lipid membranes. nih.govnih.govnih.gov It is proposed that Feudomycin B forms complexes with essential cations, such as potassium (K+), effectively shuttling them across the bacterial cell membrane. nih.gov This action disrupts the electrochemical gradients that are vital for numerous cellular functions, including nutrient transport and the maintenance of membrane potential. The resulting leakage of ions and loss of membrane potential ultimately lead to cell death. nih.gov
Table 1: Proposed Ionophoretic Activity of Feudomycin B
| Mechanism | Description | Consequence |
|---|---|---|
| Cation Complexation | Forms complexes with essential cations like K+. nih.gov | Sequesters ions from their normal cellular functions. |
| Transmembrane Ion Transport | Facilitates the movement of these ions across the cell membrane. nih.govnih.gov | Disrupts the established ion gradients. |
| Membrane Depolarization | The altered ion flux leads to a collapse of the membrane potential. nih.gov | Impairs cellular processes dependent on membrane potential. |
Given its structural classification as an anthracycline, a primary mode of action for Feudomycin B is the modulation of nucleic acid processes. wikipedia.orgmedscape.com Anthracyclines are well-documented DNA intercalators. wikipedia.orgwikipedia.orgbccancer.bc.ca The planar aromatic chromophore of the Feudomycin B molecule is believed to insert itself between the base pairs of the DNA double helix. wikipedia.orgwikipedia.org This intercalation physically distorts the DNA structure, leading to several downstream consequences that inhibit critical cellular processes.
The binding of Feudomycin B to DNA can interfere with both DNA replication and transcription. wikipedia.orgbccancer.bc.ca By altering the DNA template, it can obstruct the passage of DNA and RNA polymerases, thereby halting the synthesis of new genetic material and the production of messenger RNA necessary for protein synthesis. bccancer.bc.ca Studies on the related compound Daunorubicin (B1662515) have shown that this inhibition is a key part of its cytotoxic effect. bccancer.bc.canih.gov
A crucial aspect of the molecular mechanism of Feudomycin B and other anthracyclines is their influence on the activity of key enzymes, most notably topoisomerases. wikipedia.orgmedscape.com Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. wikipedia.orgnih.gov Feudomycin B is proposed to act as a topoisomerase II "poison." wikipedia.orgnih.gov
Instead of merely inhibiting the enzyme, it stabilizes a transient intermediate state in the enzymatic cycle known as the cleavage complex, where the DNA strands are cut. wikipedia.orgnih.gov By forming a ternary complex with DNA and topoisomerase II, Feudomycin B prevents the enzyme from re-ligating the broken DNA strands. wikipedia.orgnih.gov This leads to the accumulation of permanent double-strand breaks in the DNA, a form of severe genetic damage that triggers cellular apoptosis (programmed cell death). wikipedia.orgnih.gov
Identification and Characterization of Biological Targets
The biological effects of Feudomycin B are a direct result of its interaction with specific molecular targets within the cell. The identification and characterization of these targets are paramount to fully elucidating its mechanism of action.
The primary molecular targets of Feudomycin B are DNA and the enzyme topoisomerase II. wikipedia.orgmedscape.com The binding to DNA is a non-covalent interaction driven by the intercalation of its planar ring system into the DNA helix. wikipedia.orgwikipedia.org This binding has been extensively studied for the parent compound, Daunorubicin, and is considered a cornerstone of the activity of the entire anthracycline class. bccancer.bc.ca
The interaction with topoisomerase II is a more complex event, leading to the formation of a stable ternary complex. wikipedia.orgnih.gov This "poisoning" of the enzyme is a critical event that leads to the cytotoxic effects observed in cancer cells. wikipedia.orgnih.gov While specific binding studies on Feudomycin B itself are not widely available, the wealth of data on Daunorubicin and Doxorubicin (B1662922) provides a strong model for its molecular interactions. nih.gov Additionally, like other drugs, Feudomycin B may bind to plasma proteins such as serum albumin, which can affect its distribution and availability in a biological system. plos.orgdovepress.com
Table 2: Key Molecular Binding Events of Feudomycin B (Inferred from Anthracycline Class)
| Target | Type of Interaction | Functional Consequence |
|---|---|---|
| DNA | Intercalation between base pairs. wikipedia.orgwikipedia.org | Inhibition of DNA replication and transcription. bccancer.bc.ca |
| Topoisomerase II | Formation of a stable ternary complex (DNA-Drug-Enzyme). wikipedia.orgnih.gov | Prevention of DNA strand re-ligation, leading to double-strand breaks. nih.gov |
The binding of Feudomycin B to its molecular targets initiates a cascade of events that perturb critical cellular pathways, ultimately leading to cell cycle arrest and apoptosis. The induction of DNA double-strand breaks is a major cellular stress signal that activates DNA damage response (DDR) pathways. nih.gov
These pathways involve sensor proteins that detect the DNA damage and signal to downstream effector proteins. A key player in this response is the tumor suppressor protein p53. nih.gov Activation of the p53 pathway can lead to a halt in the cell cycle, providing time for the cell to repair the DNA damage. However, if the damage is too extensive and irreparable, as is often the case with topoisomerase II poisons, the p53 pathway will instead trigger apoptosis. nih.gov The ensuing apoptotic cascade involves the activation of caspases, which are proteases that execute the dismantling of the cell. researchgate.net
Furthermore, the generation of reactive oxygen species (ROS) has been proposed as another mechanism for anthracyclines, which can contribute to cellular damage and the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov
Cellular Responses Elicited by Feudomycin B in Target Organisms
Feudomycin B is a polyketide compound belonging to the anthracycline class of antibiotics, which are noted for their applications in oncology. smolecule.com While detailed molecular studies specifically on Feudomycin B are limited, its structural similarity to well-characterized anthracyclines like daunorubicin and doxorubicin provides a strong basis for understanding its cellular effects. smolecule.comclearsynth.comnih.gov The primary mechanisms of action for this class of compounds involve direct interference with the genetic material of target cells, leading to potent cytotoxic effects. wikipedia.orghealthline.com
Induction of Programmed Cell Death Pathways
The cytotoxic activity of anthracyclines, the class to which Feudomycin B belongs, is significantly attributed to their ability to induce programmed cell death, or apoptosis, in rapidly dividing cancer cells. numberanalytics.comnih.gov This is not achieved through a single mechanism but rather a multi-pronged attack on cellular integrity, primarily centered on DNA damage and oxidative stress. wikipedia.orgmedicalnewstoday.com
Key mechanisms include:
DNA Intercalation and Topoisomerase II Poisoning : Anthracyclines possess a planar chromophore structure that inserts itself, or intercalates, between the base pairs of the DNA double helix. wikipedia.orgnih.gov This physical distortion of the DNA structure inhibits both replication and transcription. healthline.com Furthermore, these compounds "poison" topoisomerase II, an enzyme crucial for managing DNA tangles during replication. wikipedia.orgnumberanalytics.com By stabilizing the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break, anthracyclines prevent the resealing of the DNA strands. wikipedia.org The accumulation of these unrepaired DNA breaks serves as a powerful signal to initiate apoptosis. numberanalytics.com
Generation of Reactive Oxygen Species (ROS) : The quinone moiety within the anthracycline structure can participate in redox cycling, a process that generates highly reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. wikipedia.orgyoutube.com This occurs in the presence of enzymes like cytochrome P450 reductase. nih.gov An overabundance of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This results in widespread damage to cellular components, including lipids (lipid peroxidation) and DNA, further pushing the cell towards an apoptotic fate. wikipedia.orgnih.gov
Activation of Apoptotic Signaling Cascades : The cellular damage induced by anthracyclines activates specific signaling pathways that execute the apoptotic program. For instance, studies on doxorubicin have shown it can upregulate the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway, leading to enhanced caspase activation and cell death. nih.gov Research on daunorubicin has demonstrated that it can trigger the hydrolysis of sphingomyelin (B164518) in the cell membrane, generating ceramide, a lipid messenger known to be involved in initiating apoptotic signals. nih.gov
The culmination of these actions—irreparable DNA damage and overwhelming oxidative stress—triggers the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis, leading to the systematic dismantling and elimination of the target cell.
Disruption of Cell Proliferation Cycles
A primary consequence of the molecular damage inflicted by anthracyclines is the profound disruption of the cell division cycle. By interfering with essential processes like DNA replication and synthesis, these compounds effectively halt the proliferation of cancer cells. healthline.com This inhibition is often manifested as an arrest at specific checkpoints within the cell cycle.
The cell cycle is a tightly regulated process with built-in checkpoints that monitor for DNA damage before allowing the cell to proceed to the next phase. When anthracyclines cause significant DNA strand breaks, these checkpoints are activated, halting the cycle to allow for repair. If the damage is too extensive to be repaired, the cell is typically directed towards apoptosis.
Research on various anthracyclines demonstrates that they can induce cell cycle arrest at different phases, depending on the specific compound and the type of cancer cell.
G2/M Phase Arrest : A common finding is the accumulation of cells in the G2/M phase. nih.gov Doxorubicin, for example, has been shown to cause a robust G2/M arrest in lymphoid tumor cells. nih.gov This arrest prevents cells with damaged DNA from entering mitosis, a critical control mechanism to prevent the propagation of genetic errors. youtube.com
S and G1 Phase Arrest : Other studies have noted arrests in the S phase or G1 phase. nih.govsemanticscholar.org The specific phase of arrest can be influenced by the cell's genetic makeup, such as the status of tumor suppressor genes like p53, and the concentration of the drug. nih.gov
The following table presents data from a study on the effects of doxorubicin on the cell cycle distribution of murine lymphoid cells, illustrating the compound's ability to induce G2/M arrest.
Table 1: Effect of Doxorubicin on Cell Cycle Distribution in Murine Lymphoid (EL4) Cells
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 60.1 | 18.5 | 21.4 |
| Doxorubicin-Treated | 33.5 | 20.3 | 46.2 |
Data derived from a study on doxorubicin's effects on EL4 lymphoid cells, showing a significant increase in the G2/M population, indicative of cell cycle arrest. nih.gov
This disruption of the normal proliferative cycle is a central element of the anti-tumor activity of the anthracycline class, preventing the growth and expansion of the cancer cell population.
Structure Activity Relationship Sar Studies and Rational Design of Feudomycinb Derivatives
Elucidation of Structural Features Critical for Biological Activity
The biological activity of Feudomycin B is not the result of a single molecular feature but rather a synergistic effect of its various structural components. The tetracyclic aglycone, the attached daunosamine (B1196630) sugar, and the specific stereochemical configuration of its chiral centers all play crucial roles.
Contribution of the Aglycone Moiety to Bioactivity
The aglycone of Feudomycin B, a tetracyclic quinone structure, forms the foundational scaffold for its biological action. This core is essential for the molecule's ability to intercalate into DNA, a primary mechanism for its cytotoxic effects against cancer cells and its inhibitory action on bacterial replication. The planar aromatic rings of the aglycone facilitate its insertion between DNA base pairs, disrupting the normal processes of transcription and replication.
A key distinguishing feature of the Feudomycin B aglycone is the acetonyl side chain at the C-9 position. smolecule.com This substituent is introduced through specialized enzymatic reactions during its biosynthesis and is a significant contributor to its unique biological profile, distinguishing it from other anthracyclines like daunorubicin (B1662515). smolecule.com While specific quantitative data on the direct impact of this side chain on bioactivity is limited in publicly available research, its presence is considered a critical element in the molecule's interaction with its biological targets.
Impact of Glycosidic Linkages and Sugar Moieties
Studies on closely related anthracyclines have demonstrated that the nature of the sugar and its linkage significantly influences biological activity. For instance, in analogues of the related compound daunorubicin, the replacement of the natural daunosamine sugar with neutral 2,6-dideoxy-hexopyranosyl residues has been shown to have a profound effect on antitumor activity. nih.gov Specifically, analogues with an L-lyxo configuration in the sugar moiety retained high efficacy, whereas those with a D-ribo configuration were inactive. nih.gov This underscores the stringent structural requirements of the sugar component for effective interaction with biological targets. While direct studies on Feudomycin B are scarce, these findings on analogous compounds strongly suggest that the daunosamine sugar and the stereochemistry of its linkage are indispensable for its bioactivity.
Role of Specific Substituents and Stereochemistry
The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for many natural products, and Feudomycin B is no exception. pioneerpublisher.commdpi.comnih.gov The molecule possesses several chiral centers, and their specific configuration is vital for its interaction with chiral biological macromolecules like enzymes and DNA.
The absolute stereochemistry of Feudomycin B has been established, and it is understood that even minor changes in the spatial orientation of its functional groups can lead to a significant loss of activity. mdpi.comnih.gov For instance, the orientation of hydroxyl groups and the sugar moiety in relation to the plane of the aglycone are crucial for establishing the necessary hydrogen bonds and other non-covalent interactions with its biological targets. Studies on other complex natural products have consistently shown that only one enantiomer or a specific diastereomer exhibits the desired biological effect, highlighting the stereospecificity of biological systems. mdpi.comnih.gov
Chemical Modification Strategies for Feudomycin B Scaffolds
The Feudomycin B scaffold, with its multiple functional groups, offers several opportunities for chemical modification to generate novel derivatives with potentially improved properties, such as enhanced potency, selectivity, or reduced toxicity. Key strategies include oxidation and reduction reactions to modulate existing functional groups, and acylation and alkylation for the introduction of new moieties.
Oxidation and Reduction Reactions for Functional Group Modulation
While specific examples of the oxidation and reduction of Feudomycin B are not extensively detailed in available literature, the general principles of organic synthesis suggest that these reactions are feasible and could lead to a diverse range of new analogues for biological evaluation.
Acylation and Alkylation for Novel Derivative Synthesis
Acylation and alkylation reactions provide a means to introduce a wide variety of new functional groups onto the Feudomycin B scaffold. The hydroxyl and amino groups present on the molecule are nucleophilic and can be readily acylated or alkylated. For instance, acylation of the amino group on the daunosamine sugar or the hydroxyl groups on the aglycone can introduce new ester or amide functionalities. These modifications can impact the molecule's lipophilicity, which in turn can affect its cell permeability and pharmacokinetic properties.
Similarly, alkylation at these sites can introduce new ether or substituted amine groups, further expanding the chemical diversity of the derivatives. The synthesis of such novel derivatives is a key strategy in the field of medicinal chemistry to explore the structure-activity landscape of a lead compound and to optimize its therapeutic potential. smolecule.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of FeudomycinB Analogs
Computational Approaches for Activity Prediction and Design
The development of predictive QSAR models for Feudomycin B analogs would involve a systematic computational workflow. This process begins with the generation of a dataset of Feudomycin B derivatives and their corresponding biological activities, which is currently a limiting factor due to the lack of extensive published research on such analogs.
Molecular Descriptors: A crucial step in QSAR modeling is the calculation of molecular descriptors. These numerical values represent the physicochemical and structural properties of the molecules. For Feudomycin B analogs, a range of descriptors would be calculated, including:
Topological descriptors: These describe the two-dimensional structure and connectivity of the atoms.
Geometrical descriptors: These capture the three-dimensional aspects of the molecule.
Electronic descriptors: These relate to the electron distribution, such as partial charges and frontier molecular orbital energies (HOMO and LUMO).
Hydrophobic descriptors: LogP, for instance, quantifies the molecule's lipophilicity, which is crucial for membrane permeability.
Model Development: Once descriptors are calculated, various statistical and machine learning methods can be employed to build the QSAR model. These methods aim to find a mathematical relationship between the descriptors and the biological activity. Common approaches include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Molecular Docking: A complementary computational technique is molecular docking. This method predicts the preferred orientation of a ligand (Feudomycin B analog) when bound to a specific biological target, such as a bacterial enzyme or a DNA structure. The docking score, which estimates the binding affinity, can be used as a descriptor in a QSAR model or to directly prioritize compounds for synthesis and testing. For instance, studies on other natural products have successfully used docking to elucidate binding mechanisms and predict activity. nih.gov
Predictive Models for Optimized Bioactivity Profiles
The ultimate goal of QSAR modeling is to create predictive models that can accurately forecast the biological activity of novel, unsynthesized compounds. A robust and validated QSAR model for Feudomycin B would enable the in silico screening of a virtual library of derivatives, significantly accelerating the discovery of new potent and selective agents.
Model Validation: The predictive power of a QSAR model must be rigorously validated. This is typically done by splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive performance on unseen data). Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (q²) are used to assess the model's quality.
Illustrative Data for a Hypothetical QSAR Study:
Although specific data for Feudomycin B is unavailable, the following table illustrates the type of data that would be generated in a QSAR study of its hypothetical analogs. The bioactivity could be, for example, the half-maximal inhibitory concentration (IC50) against a particular cancer cell line or a bacterial strain.
| Compound ID | Modification on Feudomycin B Core | LogP | Molecular Weight | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) |
| Feudomycin B | - | 1.8 | 541.55 | -8.5 | 5.2 |
| Analog 1 | C-4' Hydroxyl | 1.6 | 557.55 | -9.1 | 2.8 |
| Analog 2 | N-demethyl | 1.9 | 527.52 | -8.2 | 6.1 |
| Analog 3 | C-1 Methoxy to Ethoxy | 2.2 | 555.58 | -8.7 | 4.5 |
This table is for illustrative purposes only and is not based on experimental data.
By establishing a reliable QSAR model, researchers could systematically explore the chemical space around the Feudomycin B scaffold. For example, the model might predict that increasing the hydrophobicity at a specific position while maintaining a certain electronic profile at another would lead to enhanced anticancer activity. This predictive capability would guide synthetic chemists to focus on the most promising candidates, saving time and resources in the drug discovery pipeline.
Preclinical Biological Efficacy of Feudomycinb: in Vitro Investigations
Antimicrobial Activity Spectrum and Potency of Feudomycin B
Feudomycin B, a polyketide compound, has demonstrated notable biological activity, particularly in the realm of antimicrobial research. smolecule.com Preliminary studies have indicated its potential as an antibacterial agent, showing activity against various bacterial strains. smolecule.com The mechanism of its antibacterial action is thought to involve the disruption of bacterial cell membranes by interfering with ion transport and membrane potential. smolecule.com This is achieved through the formation of complexes with essential cations, which disrupts the ionic balance within the bacterial cell, leading to membrane leakage and ultimately cell death. smolecule.com
Evaluation against Various Bacterial Strains
While specific Minimum Inhibitory Concentration (MIC) values for Feudomycin B against a wide array of bacterial strains are not extensively documented in publicly available literature, its activity against Gram-positive bacteria has been noted. smolecule.com For context, the MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dk The determination of MIC values is crucial for assessing the potency of an antibiotic against specific pathogens. idexx.dk
Data on specific MIC values for Feudomycin B against a comprehensive panel of bacterial strains is limited in the reviewed literature. Research on related compounds can provide some insight into potential activity.
Efficacy against Multidrug-Resistant Bacterial Pathogens
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics. nih.govnih.gov Feudomycin B has been highlighted for its potential to combat some multidrug-resistant bacteria. smolecule.com Of particular interest is its activity against Methicillin-resistant Staphylococcus aureus (MRSA), a notorious MDR pathogen responsible for numerous difficult-to-treat infections. nih.govnih.govthermofisher.com While direct studies on Feudomycin B are scarce, research on compounds with similar structures provides evidence of activity against MRSA. nih.gov
Table 1: Illustrative Antimicrobial Activity of a Related Compound (7,8-dideoxygriseorhodin C) against MRSA Please note: This data is for a related compound and is provided for illustrative purposes due to the limited availability of specific data for Feudomycin B.
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|
Source: Adapted from synergistic anti-methicillin-resistant Staphylococcus aureus (MRSA) activity and absolute stereochemistry of 7,8-dideoxygriseorhodin C. nih.gov
Assessment of Synergistic Effects with Co-Administered Agents
Antibiotic combination therapy is a strategy employed to enhance efficacy, reduce the likelihood of resistance development, and broaden the antimicrobial spectrum. thermofisher.comnih.govbohrium.comfrontiersin.org Studies suggest that Feudomycin B may exhibit synergistic effects when used in combination with other antibiotics. smolecule.com Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. thermofisher.com For instance, the combination of vancomycin (B549263) with oxacillin (B1211168) or rifampicin (B610482) has shown synergistic potential against MRSA. nih.govbohrium.com A study on the related compound 7,8-dideoxygriseorhodin C demonstrated a synergistic interaction with oxacillin against MRSA, significantly lowering the MIC of oxacillin. nih.gov This suggests that Feudomycin B could potentially be used to resensitize resistant bacteria to existing antibiotics. thermofisher.com The Fractional Inhibitory Concentration (FIC) index is a measure used to quantify the degree of synergy, with an FIC index of ≤0.5 typically indicating synergy. nih.gov
Anticancer Activity of Feudomycin B in Cell Line Models
In addition to its antimicrobial properties, Feudomycin B has garnered interest for its potential as an anticancer agent. smolecule.com Preliminary research indicates that it may possess cytotoxic effects against certain cancer cell lines. smolecule.com
Cytotoxic and Antiproliferative Effects on Diverse Cancer Cell Lines
Table 2: Illustrative Cytotoxicity (IC50) of Structurally Related Compounds against Human Cancer Cell Lines Please note: This data is for related or structurally similar compounds and is provided for illustrative purposes due to the limited availability of specific data for Feudomycin B.
| Compound Class | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] smolecule.comnih.govnih.govtriazine sulfonamides | BxPC-3 (Pancreatic) | 0.11–0.33 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] smolecule.comnih.govnih.govtriazine sulfonamides | PC-3 (Prostate) | 0.11–0.33 |
| Pyrazole-1-carbothioamide nucleoside derivative (4b) | MCF-7 (Breast) | 8.5 ± 0.72 (µg/ml) |
| Pyrazole-1-carbothioamide nucleoside derivative (4b) | HepG2 (Liver) | 9.4 ± 0.84 (µg/ml) |
Source: Adapted from research on pyrazolo[4,3-e]tetrazolo[1,5-b] smolecule.comnih.govnih.govtriazine sulfonamides and pyrazole-1-carbothioamide nucleosides. researchgate.net
Mechanistic Investigations of Cell Death Induction
The anticancer activity of many chemotherapeutic agents is mediated through the induction of apoptosis, or programmed cell death. nih.govnih.govmdpi.com Anthracycline antibiotics, a class to which Feudomycin B is related, are known to induce apoptosis through various mechanisms. nih.govnih.gov These can include the induction of DNA damage and the activation of intrinsic and extrinsic apoptotic pathways. nih.govijmrhs.com
The intrinsic, or mitochondrial, pathway is often characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.govijmrhs.com The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspases such as caspase-8. nih.gov For example, the related compound bleomycin (B88199) has been shown to induce apoptosis in HL-60 leukemia cells through a mitochondria-dependent caspase cascade that also involves the activation of caspase-8. nih.gov Daunorubicin (B1662515), another related anthracycline, has been shown to trigger apoptosis through the generation of ceramide via sphingomyelin (B164518) hydrolysis. nih.gov
Furthermore, many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phase, which can prevent cancer cell proliferation and ultimately lead to cell death. nih.govnih.govmdpi.comresearchgate.net For instance, doxorubicin (B1662922) can induce cell cycle arrest at the G2/M phase. nih.gov Actinomycin D, another related compound, has been shown to arrest the cell cycle at the G1 phase. researchgate.net While the specific mechanisms for Feudomycin B are yet to be fully elucidated, it is plausible that it shares similar mechanisms of action with other anthracyclines, involving the induction of apoptosis and cell cycle arrest. smolecule.com
Advanced Research Methodologies and Future Directions in Feudomycinb Studies
Advanced Spectroscopic and Structural Characterization Techniques
The definitive identification and structural elucidation of complex natural products like Feudomycin B rely on a suite of advanced analytical techniques. These methods provide a detailed picture of the molecule's three-dimensional architecture and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the tetracyclic aglycone, the protons of the daunosamine (B1196630) sugar moiety, and, uniquely, the protons of the C-9 acetonyl group. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton, with the carbonyl, methyl, and methylene (B1212753) carbons of the acetonyl side chain providing distinctive chemical shifts compared to the ethyl group of daunorubicin (B1662515).
Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for the Aglycone Core of Daunorubicin and Expected Resonances for Feudomycin B. (Note: Data for Daunorubicin is for comparative purposes. Feudomycin B data is predicted based on structural differences.)
| Carbon Atom | Daunorubicin (Observed, in CDCl₃) | Feudomycin B (Predicted) | Key Difference |
| C-1 | 161.0 | ~161 | No significant change |
| C-4 | 156.7 | ~156 | No significant change |
| C-9 | 76.8 | ~77 | Slight shift due to substituent change |
| C-1' (Side Chain) | 21.1 (CH₂) | ~32 (CH₂) | Significant downfield shift |
| C-2' (Side Chain) | 9.8 (CH₃) | ~208 (C=O) | Introduction of a carbonyl carbon |
| C-3' (Side Chain) | N/A | ~30 (CH₃) | New methyl carbon resonance |
| 4-OCH₃ | 56.6 | ~56 | No significant change |
This table is interactive. Users can sort the columns to compare the data.
Mass Spectrometry (MS) and Chromatographic Methods for Metabolite Profiling
Mass spectrometry, often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), is vital for the detection, purification, and structural analysis of Feudomycin B. HPLC allows for the separation of Feudomycin B from a complex mixture of other metabolites produced by Streptomyces coeruleorubidus. beilstein-journals.org
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental composition, which is C₂₈H₃₁NO₁₀ for Feudomycin B. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting ions. The fragmentation pattern offers valuable clues about the molecule's structure, such as the loss of the daunosamine sugar or cleavages within the aglycone. The fragmentation of Feudomycin B would be expected to show a characteristic loss of the acetonyl side chain.
Table 2: Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation for Feudomycin B.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 542.19 | [M+H]⁺ (Protonated Molecule) |
| 413.12 | [M+H - C₆H₁₂NO₃]⁺ (Loss of daunosamine sugar) |
| 395.11 | [M+H - C₆H₁₂NO₃ - H₂O]⁺ (Loss of sugar and water) |
| 355.08 | [Aglycone - C₃H₅O]⁺ (Loss of acetonyl group from aglycone) |
This is a hypothetical fragmentation pattern based on the known structure of Feudomycin B.
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, angles, and stereochemistry. mdpi.com This technique involves growing a single, high-quality crystal of the compound and diffracting X-rays through it.
To date, there are no published reports of the single-crystal X-ray structure of Feudomycin B. Obtaining a suitable crystal can be a significant challenge for complex natural products. However, should a crystal structure be determined, it would unequivocally confirm the absolute stereochemistry of all chiral centers and provide invaluable insights into the molecule's conformation, which is crucial for understanding its biological activity.
Genomic and Bioinformatic Approaches for Biosynthesis Discovery
The genetic blueprint for the production of Feudomycin B is encoded within the genome of Streptomyces coeruleorubidus. Modern genomic and bioinformatic techniques are powerful tools for identifying and characterizing the biosynthetic gene cluster (BGC) responsible for its synthesis.
Genome Mining for Cryptic Biosynthetic Gene Clusters
Genome mining is a computational approach used to scan the entire genome of an organism to find BGCs, which are groups of genes that work together to produce a specific secondary metabolite. researchgate.netjmicrobiol.or.kr For Feudomycin B, which is a type II polyketide, researchers would specifically look for genes encoding a type II polyketide synthase (PKS).
Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used for this purpose. jmicrobiol.or.kr These tools can identify the core PKS genes (such as those for ketosynthase, chain length factor, and acyl carrier protein) as well as ancillary genes responsible for tailoring the polyketide backbone, such as cyclases, oxygenases, methyltransferases, and glycosyltransferases. researchgate.net By comparing the identified BGC in S. coeruleorubidus with known anthracycline BGCs, such as the one for daunorubicin from Streptomyces peucetius, researchers can hypothesize the function of each gene in the Feudomycin B cluster. researchgate.netjmicrobiol.or.kr A key focus would be to identify the specific tailoring enzymes that catalyze the formation of the acetonyl side chain, a feature that distinguishes Feudomycin B from daunorubicin. smolecule.com
Computational Prediction of Enzyme Functions and Reaction Mechanisms
Once a BGC is identified, computational methods can be employed to predict the specific function of the enzymes it encodes. This involves analyzing the protein sequences and comparing them to databases of enzymes with known functions. For PKS enzymes, the substrate specificity of acyltransferase (AT) domains can be predicted, which determines the building blocks used for the polyketide chain.
Furthermore, molecular modeling and docking simulations can be used to understand the intricate enzyme-substrate interactions. researchgate.netsphinxsai.com For Feudomycin B, computational models could be built for the tailoring enzymes, particularly the one responsible for installing the acetonyl side chain. By docking potential intermediates into the active site of this enzyme, researchers can propose a plausible reaction mechanism. This predictive work is crucial for guiding further experimental studies, such as gene knockouts and in vitro enzyme assays, to confirm the function of each enzyme in the biosynthetic pathway.
Combinatorial Biosynthesis and Chemoenzymatic Synthesis
The generation of novel Feudomycin B analogs with potentially enhanced bioactivity or improved pharmacological properties is a key objective in the ongoing research of this natural product. Combinatorial biosynthesis and chemoenzymatic synthesis represent powerful strategies to achieve this, leveraging the native biosynthetic machinery of Streptomyces and combining it with the precision of synthetic chemistry.
Engineering Hybrid Pathways for Novel Feudomycin B Analogs
Combinatorial biosynthesis involves the rational modification of the genetic blueprint that governs the production of a natural product. For Feudomycin B, a polyketide synthesized by a Type II polyketide synthase (PKS) in Streptomyces coeruleorubidus, this approach offers numerous avenues for structural diversification. nih.gov The core of this strategy lies in creating hybrid biosynthetic pathways by introducing, deleting, or swapping genes within the Feudomycin B biosynthetic gene cluster (BGC).
One primary technique is the swapping of enzymatic domains or entire modules within the PKS. acs.orgnih.gov The assembly of the polyketide backbone is an iterative process, with each module responsible for adding and modifying a specific building block. acs.orgnih.gov By exchanging ketoreductase (KR), aromatase (ARO), or cyclase (CYC) domains from other anthracycline or polyketide pathways, it is possible to alter the stereochemistry and cyclization pattern of the Feudomycin B core structure. nih.govresearchgate.net For instance, replacing the native ketoreductase with one that has an opposite stereospecificity could yield an epimer of Feudomycin B with a different three-dimensional conformation and potentially altered target-binding affinity. rsc.org
Another powerful approach is the introduction of tailoring enzymes from heterologous pathways. nih.govnih.gov The anthracycline family is rich with enzymes that perform specific chemical modifications, such as hydroxylation, methylation, and glycosylation. nih.govrsc.org The Feudomycin B BGC could be engineered to express oxygenases from other pathways, leading to the addition of hydroxyl groups at positions not normally modified in the parent molecule. nih.govresearchgate.net This has been successfully demonstrated in other anthracyclines, where the introduction of oxygenases led to novel hydroxylated analogs. nih.gov
A summary of potential combinatorial biosynthesis strategies for Feudomycin B is presented in the table below.
| Strategy | Enzymes/Genes to be Modified | Potential Outcome | Reference Analogy |
| Core Structure Modification | Ketoreductase (KR), Aromatase (ARO), Cyclase (CYC) | Altered stereochemistry and ring structure of the aglycone. | Swapping of KR and CYC in aklavinone (B1666741) biosynthesis. nih.govresearchgate.net |
| Hydroxylation | Introduction of heterologous oxygenases (e.g., DnrF, RdmE) | Addition of hydroxyl groups at novel positions on the anthracyclinone core. | Engineering of 1- and 11-hydroxylated anthracyclinones. nih.gov |
| Glycodiversification | Inactivation of native sugar biosynthesis genes; introduction of new sugar pathways and flexible glycosyltransferases. | Feudomycin B analogs with different sugar moieties, potentially altering DNA binding and activity. | Cocultivation of Streptomyces strains to produce novel glycosylated anthracyclines. nih.govacs.org |
| Starter Unit Exchange | Modification of the loading module of the PKS. | Analogs with different starter units, leading to variations in the side chain. | Engineering of PKSs to accept alternative starter units. nih.govnih.gov |
Integration of Chemical and Enzymatic Synthesis for Diversification
Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to create novel molecules. This approach is particularly valuable for complex natural products like Feudomycin B, where total synthesis is often challenging and inefficient. rsc.org
A common chemoenzymatic strategy involves the fermentative production of a key biosynthetic intermediate, which is then chemically modified. For example, the aglycone of Feudomycin B, feudomycinone, could be produced in large quantities by a genetically engineered strain of S. coeruleorubidus in which the glycosylation step is blocked. This feudomycinone can then be isolated and used as a scaffold for chemical modifications, such as the attachment of non-natural side chains or functional groups. nih.govresearchgate.net
Conversely, chemical synthesis can be used to generate novel precursors that are then fed to a mutant strain of S. coeruleorubidus for further enzymatic processing, a technique known as precursor-directed biosynthesis. nih.gov For instance, synthetic analogs of the starter unit or extender units for the polyketide chain could be supplied to a culture of a mutant strain that is unable to produce the natural precursors. The PKS machinery might then incorporate these synthetic precursors to generate novel Feudomycin B analogs. nih.gov
The integration of these methods allows for a broader range of modifications than either approach alone. Chemical methods can introduce functionalities not found in nature, while enzymatic reactions can perform regio- and stereoselective transformations that are difficult to achieve chemically. rsc.org
Target Identification and Validation Methodologies
A critical aspect of developing Feudomycin B as a therapeutic agent is to precisely identify its molecular targets within the cell. Understanding these targets is essential for elucidating its mechanism of action and for predicting potential off-target effects. rsc.org
Affinity-Based Proteomics for Deconvolution of Binding Partners
Affinity-based proteomics is a powerful technique for identifying the direct binding partners of a small molecule like Feudomycin B from a complex mixture of cellular proteins. rsc.orgmtoz-biolabs.com This method typically involves chemically modifying the Feudomycin B molecule to create an "affinity probe." rsc.orgrsc.org This probe consists of the Feudomycin B core (for target recognition), a reactive group (for covalent cross-linking to the target), and a reporter tag (such as biotin) for enrichment and detection. rsc.org
The process would involve synthesizing a Feudomycin B derivative with a photo-activatable cross-linker and a biotin (B1667282) tag. rsc.orgmtoz-biolabs.com This probe would then be incubated with live cells or cell lysates. Upon exposure to UV light, the photo-activatable group forms a covalent bond with any protein that Feudomycin B is bound to. rsc.org The biotin-tagged protein complexes can then be selectively pulled down from the lysate using streptavidin-coated beads. cancerbiomed.org After washing away non-specifically bound proteins, the captured proteins are identified using mass spectrometry. mtoz-biolabs.comcancerbiomed.org This approach can provide a comprehensive profile of the proteins that directly interact with Feudomycin B in a cellular context. cancerbiomed.org
CRISPR-Cas9 and Other Genetic Tools for Target Validation
Once potential binding partners are identified, their functional relevance to the bioactivity of Feudomycin B must be validated. The CRISPR-Cas9 gene-editing technology is an invaluable tool for this purpose. researchgate.netlonza.combiocompare.com Genome-wide CRISPR screens can be employed to identify genes that, when knocked out, either sensitize or confer resistance to Feudomycin B. researchgate.netresearchgate.net
In a typical CRISPR-based screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. lonza.com These cells are then treated with Feudomycin B. Cells in which the knockout of a particular gene leads to increased survival in the presence of the drug will become enriched in the population, while those with knockouts that increase sensitivity will be depleted. researchgate.net By sequencing the guide RNAs present in the surviving and depleted cell populations, genes that modulate the cellular response to Feudomycin B can be identified. researchgate.netlonza.com
If a protein identified through affinity proteomics is also a hit in a CRISPR screen, it provides strong evidence that it is a functionally relevant target of Feudomycin B. biocompare.com For example, if knocking out a specific protein confers resistance to Feudomycin B, it suggests that this protein is required for the drug's cytotoxic effect. aacrjournals.org Conversely, if its knockout sensitizes cells, it might be part of a pathway that counteracts the drug's effects. aacrjournals.org
The workflow for target identification and validation is summarized in the table below.
| Phase | Methodology | Objective | Expected Outcome |
| Discovery | Affinity-Based Proteomics | To identify direct binding partners of Feudomycin B. | A list of proteins that physically interact with the compound. |
| Validation | CRISPR-Cas9 Genome-Wide Screening | To identify genes that functionally modulate the cellular response to Feudomycin B. | A set of genes whose inactivation leads to resistance or sensitivity to Feudomycin B. |
| Confirmation | Individual Gene Knockout/Overexpression | To confirm the role of specific candidate targets. | Validation of the functional relationship between a target and Feudomycin B's bioactivity. |
Emerging Concepts in Natural Product Drug Discovery Applied to FeudomycinB Research
The field of natural product drug discovery is continually evolving, with new concepts and technologies that can be applied to accelerate the development of compounds like Feudomycin B. nih.govresearchgate.net One emerging trend is the use of artificial intelligence (AI) and machine learning in predicting the biological activities and potential targets of natural products. cancerbiomed.orgresearchgate.net By training algorithms on large datasets of known drug-target interactions and chemical structures, it may be possible to predict the likely targets of Feudomycin B and to design novel analogs with improved activity profiles in silico before undertaking laborious laboratory synthesis and testing. cancerbiomed.org
Another important area is the focus on overcoming drug resistance, a major challenge in cancer chemotherapy, particularly with anthracyclines. osu.edunih.gov Research into the mechanisms of resistance to other anthracyclines can inform studies on Feudomycin B. nih.gov For example, investigating whether Feudomycin B is a substrate for efflux pumps like P-glycoprotein, which are common culprits in anthracycline resistance, would be a critical step. nih.gov Future research could focus on designing Feudomycin B analogs that are less susceptible to these resistance mechanisms. osu.edu
Furthermore, there is a growing interest in developing natural product analogs with improved therapeutic indices, meaning they are more toxic to cancer cells than to healthy cells. rsc.orgnih.gov For anthracyclines, cardiotoxicity is a major dose-limiting side effect. wikipedia.orgnih.gov Future studies on Feudomycin B should include early-stage assessment of its potential for cardiotoxicity and efforts to engineer analogs that retain potent anticancer activity while minimizing this adverse effect. rsc.orgyoutube.com This could involve modifying the structure to alter its interaction with iron or its ability to generate reactive oxygen species, which are implicated in anthracycline-induced cardiotoxicity. youtube.comnih.gov
The integration of genomics and metabolomics (multi-omics) is also becoming a powerful tool. acs.org By analyzing the global changes in gene expression and metabolite levels in cells treated with Feudomycin B, a more holistic understanding of its mechanism of action and its effects on cellular pathways can be achieved. acs.org This can reveal not only the primary target but also downstream effects and potential biomarkers for treatment response.
Q & A
Q. How can researchers ensure reproducibility in this compound’s cytotoxicity assays across labs?
- Methodological Guidance: Adopt standardized cell lines (e.g., ATCC-certified), control for passage number, and use reference compounds (e.g., doxorubicin for apoptosis assays). Share protocols via platforms like Protocols.io .
- Quality Control: Report inter-lab calibration results and include reagent batch numbers in publications.
Ethical and Reporting Standards
Q. What ethical considerations apply to preclinical studies involving this compound in animal models?
Q. How should contradictory findings about this compound’s efficacy be addressed in grant proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
